Wogonin (5,7-dihydroxy-8-methoxyflavone) is a naturally occurring monoflavonoid primarily isolated from the roots of Scutellaria baicalensis Georgi, a plant commonly known as Baikal skullcap or Chinese skullcap. [] This herb has a long history of use in traditional Chinese medicine for its various medicinal properties. [] Wogonin belongs to the flavone subclass of flavonoids, a large group of polyphenolic compounds found ubiquitously in plants. [, ]
Anti-cancer activity: Demonstrated in various cancer types, including breast, colon, lung, leukemia, pancreatic, and glioma. [, , , , , , , , , , , , , , , , ]
Anti-inflammatory activity: Shown to reduce inflammation in various models, including colitis, lung injury, and vascular inflammation. [, , , , , , ]
Neuroprotective activity: Demonstrated in models of cerebral ischemia and excitotoxic injury. []
Anti-diarrheal activity: Shown to inhibit colonic motility, suggesting potential for treating dysmotility-related diarrhea. []
Future Directions
Optimize delivery systems: Developing efficient delivery systems to improve wogonin's bioavailability and target its delivery to specific tissues or cells is crucial for enhancing its therapeutic efficacy. [, ]
Investigate combination therapies: Exploring wogonin's potential in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy, could enhance treatment outcomes for various diseases. []
Related Compounds
Baicalin
Compound Description: Baicalin is a flavone glycoside, specifically a glucuronide of baicalein. It's another major bioactive compound found in Scutellaria baicalensis Georgi (baikal skullcap) [].
Baicalein
Compound Description: Baicalein (5,6,7-trihydroxyflavone) is a flavone, a type of flavonoid, found in Scutellaria baicalensis Georgi []. It exhibits various pharmacological activities, including anti-inflammatory and anti-tumor effects [, ].
Relevance: Baicalein is structurally very similar to wogonin, differing only in the absence of a methoxy group at the 8-position on the A-ring. Studies have shown that the presence and position of the mono-O-methyl group in the flavone A-ring are essential for inhibiting melanosome transport, with wogonin being the most potent inhibitor among its analogs, including baicalein []. This highlights the significance of the methoxy group in wogonin's activity.
Oroxylin A
Compound Description: Oroxylin A is a flavonoid found in Scutellaria baicalensis Georgi, specifically a 6-O-methyl positioned isomer of wogonin [].
Relevance: Oroxylin A is structurally similar to wogonin, differing in the position of the methoxy group on the A-ring. While both compounds exhibit inhibitory effects on melanosome dispersion, the specific positioning of the methoxy group appears to influence their potency [, ].
Wogonoside
Compound Description: Wogonoside is a flavonoid glycoside found in Scutellaria baicalensis Georgi. It is a glycosylated form of wogonin [].
Relevance: Wogonoside is structurally related to wogonin, being its glycoside form. Both compounds demonstrate consistent inhibitory effects on melanogenesis in B16F10 melanoma cells and primary melanocytes, indicating their potential in skin-lightening applications [].
4′-Hydroxywogonin
Compound Description: 4′-Hydroxywogonin is a rare flavonoid and a phase I metabolite of wogonin. It is produced through the biotransformation of wogonin by specific microorganisms []. This compound displays anticancer activity.
Relevance: As a metabolite of wogonin, 4′-Hydroxywogonin signifies a potential pathway for wogonin metabolism within biological systems []. Understanding the metabolic products of wogonin is crucial for comprehending its overall pharmacological profile and potential interactions.
Other Related Compounds:
Docetaxel []
Dextran Sodium Sulfate [, ]
Lipopolysaccharide [, , , ]
Benzo[a]pyrene []
Synthesis Analysis
The synthesis of wogonin can be achieved through several methods, including both natural extraction and synthetic pathways.
Natural Extraction:
Wogonin is predominantly extracted from the roots of Scutellaria baicalensis. The extraction process typically involves solvent extraction techniques where dried plant material is subjected to organic solvents like ethanol or methanol.
A study indicated that liquid culture techniques could enhance the production of wogonin alongside other flavonoids such as baicalein and baicalin. This method allows for controlled growth conditions, optimizing the yield of flavonoids over time.
Synthetic Methods:
A notable synthetic route involves starting from chrysin, a naturally occurring flavonoid. The synthesis progresses through a four-step process that includes Elbs oxidation and benzylation.
Another efficient method described involves intramolecular oxidative cyclization followed by subsequent reactions to yield wogonin derivatives.
Parameters:
Yield optimization is crucial in both natural and synthetic processes. For instance, in cell culture systems, specific parameters such as sugar concentration and culture duration significantly influence the yield of wogonin.
Molecular Structure Analysis
Wogonin has a molecular formula of C16H12O5 with a molecular weight of 284.26 g/mol. Its structure features:
A flavone backbone consisting of two aromatic rings (A and B) linked by a three-carbon bridge (C ring).
Hydroxyl groups (-OH) at positions 5 and 7, which are pivotal for its biological activities.
Structural Data
IUPAC Name: 5,7-dihydroxy-2-phenylchromen-4-one
Molecular Geometry: The molecule exhibits planar geometry typical of flavonoids, which enhances its interaction with biological targets.
Chemical Reactions Analysis
Wogonin participates in various chemical reactions due to its reactive hydroxyl groups:
Oxidation Reactions:
Wogonin can undergo oxidation to form more reactive species that may contribute to its anticancer properties.
Conjugation Reactions:
It can react with electrophiles due to the presence of hydroxyl groups, leading to the formation of wogonin derivatives that may exhibit enhanced biological activity.
Stability Considerations:
The stability of wogonin in different pH environments has been studied, indicating that it maintains structural integrity under physiological conditions but may degrade under extreme conditions.
Mechanism of Action
Wogonin exerts its pharmacological effects through multiple mechanisms:
Apoptosis Induction:
It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways such as the phospholipase C gamma 1 pathway and increasing intracellular calcium levels.
Antioxidant Activity:
Wogonin scavenges free radicals and reduces oxidative stress, contributing to its protective effects against cellular damage.
Inhibition of Cancer Cell Proliferation:
Studies have demonstrated that wogonin inhibits the proliferation of various cancer cell lines by modulating cell cycle regulators and apoptosis-related proteins.
Physical and Chemical Properties Analysis
Wogonin exhibits several notable physical and chemical properties:
Appearance: Typically appears as a yellow crystalline powder.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
Melting Point: Approximately 300 °C.
Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Relevant Data
The UV-visible absorption spectrum indicates strong absorbance at wavelengths around 270 nm, characteristic of flavonoids.
Applications
Wogonin has diverse applications in scientific research and medicine:
Pharmaceutical Applications:
Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Anti-inflammatory Treatments:
Used in formulations aimed at reducing inflammation through inhibition of pro-inflammatory cytokines.
Neuroprotective Effects:
Research suggests potential benefits in neurodegenerative diseases due to its antioxidant properties.
Traditional Medicine:
Continues to be utilized in traditional Chinese medicine for various ailments, reflecting its historical significance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vacuolin-1 is a cell-permeable inhibitor of lysosomal exocytosis that prevents Ca2+-dependent fusion of lysosomes with the plasma membrane and the release of lysosomal content. It does not affect other membrane-bound organelles (including enlargeosomal exocytosis), disturb the organization of the actin or tubulin cytoskeletal network, nor interfere with trafficking along the endocytic or secretory pathways. Vacuolin-1 is a cell-permeable inhibitor of Ca2+ dependent fusion of lysosomes to the cell membrane. It acts by inhibiting release of lysosomal content.
One of the most common symptoms of advanced renal disease is anemia, caused primarily by the inability of the kidney to respond to anemic conditions with a corresponding increase in [erythropoietin] (EPO) production. The treatment of anemia associated with chronic kidney disease (CKD) has traditionally involved the administration of exogenous erythropoiesis-stimulating agents (ESAs), such as [darbepoetin alfa], to counter the decrease in endogenous EPO production. While efficacious, the overuse of ESAs has been associated with cardiovascular complications, progression of CKD, and increases in overall mortality. A relatively new and alternative treatment option for patients with anemia associated with CKD is the use of small molecule inhibitors of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH). These agents inhibit prolyl-hydroxylase domain oxygen sensors, mimicking hypoxic conditions and activating hypoxia-inducible factors. These transcription factors serve a multitude of roles, including the stimulation of erythropoiesis. Vadadustat is an orally administered inhibitor of HIF-PH with a safety and efficacy profile non-inferior to [darbepoetin alfa] for the treatment of anemia in patients with CKD undergoing dialysis. It was first approved in Japan, and in April 2023, it was approved by the EMA for the treatment of symptomatic anemia associated with CKD in adults on chronic maintenance dialysis. Vadadustat is currently awaiting a regulatory decision by the FDA. Vadadustat did not meet the prespecified noninferiority criterion for cardiovascular safety in patients with non-dialysis-dependent CKD. Vadadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor (HIF-PHI), with potential anti-anemic and anti-inflammatory activities. Upon administration, vadadustat binds to and inhibits HIF-PH, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism. In addition, HIF 1-alpha (HIF1A) may play a role in reducing inflammation during acute lung injury (ALI) through HIF-dependent control of glucose metabolism in the alveolar epithelium.
Vaborbactam is a β-lactamase inhibitor based on a cyclic boronic acid pharmacophore. It has been used in trials investigating the treatment of bacterial infections in subjects with varying degrees of renal insufficiency. In August 2017, a combination antibacterial therapy under the market name Vabomere was approved by the FDA for the treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of vaborbactam and [Meropenem] for intravenous administration. Vaborbactam is added to the therapy to reduce the extent meropenem degradation by inhibiting the serine beta-lactamases expressed by the microorganism of target. The treatment aims to resolve infection-related symptoms of cUTI and achieve negative urine culture, when the infections are proven or strongly suspected to be caused by susceptible bacteria. Vaborbactam is a beta Lactamase Inhibitor. The mechanism of action of vaborbactam is as a beta Lactamase Inhibitor.
Vafidemstat is under investigation in clinical trial NCT03867253 (Testing the Safety and Preliminary Efficacy of the New Drug ORY-2001 in Mild to Moderate Alzheimer's Disease).